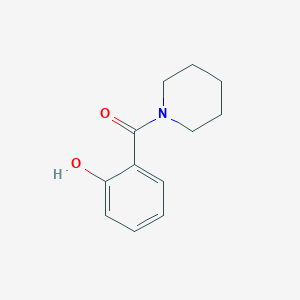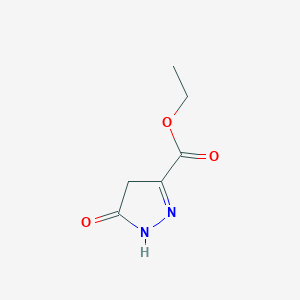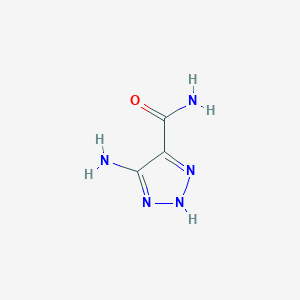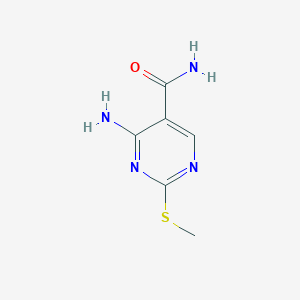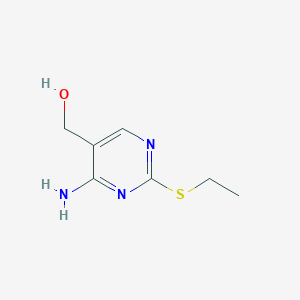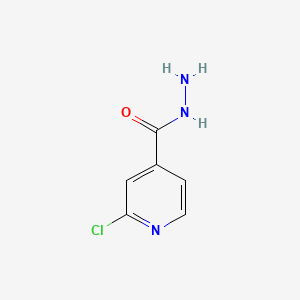
2-Chloro-isonicotinic acid hydrazide
Overview
Description
2-Chloro-isonicotinic acid hydrazide is a derivative of isonicotinic acid hydrazide, which is known for its significant biological activities, particularly in the treatment of tuberculosis. This compound is characterized by the presence of a chlorine atom at the second position of the isonicotinic acid hydrazide structure, which can influence its chemical properties and biological activities.
Biochemical Analysis
Biochemical Properties
2-Chloro-isonicotinic acid hydrazide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes involved in the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This compound interacts with enzymes such as catalase-peroxidase, which activates it into its active form. The active form of this compound then inhibits the synthesis of mycolic acids by binding to the enoyl-acyl carrier protein reductase, an enzyme crucial for the elongation of fatty acids in the mycobacterial cell wall .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of the cell wall, leading to cell lysis and death. In mammalian cells, this compound has been observed to interfere with pyridoxine (vitamin B6) metabolism, leading to a deficiency in pyridoxal phosphate, an essential cofactor for many enzymatic reactions. This deficiency can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its activation by bacterial catalase-peroxidase, which converts it into an active form. This active form then inhibits the synthesis of mycolic acids by binding to the enoyl-acyl carrier protein reductase. Additionally, this compound can inhibit other enzymes such as cytochrome P450 enzymes, leading to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to this compound has been observed to cause persistent inhibition of mycolic acid synthesis and prolonged effects on cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity, neurotoxicity, and disruptions in vitamin B6 metabolism. These toxic effects are dose-dependent and can be mitigated by co-administration of pyridoxine .
Metabolic Pathways
This compound is metabolized primarily in the liver by enzymes such as N-acetyltransferase and cytochrome P450. The primary metabolic pathway involves acetylation to form N-acetyl-2-Chloro-isonicotinic acid hydrazide, which is then further metabolized to isonicotinic acid and monoacetylhydrazine. These metabolites can exert hepatotoxic effects through the formation of reactive intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It readily diffuses into body fluids, tissues, and organs, including the cerebrospinal fluid, pleural fluid, and ascitic fluid. The compound’s distribution is influenced by its lipophilicity and interactions with transport proteins .
Subcellular Localization
This compound localizes primarily in the cytoplasm and mitochondria of cells. Its activity is influenced by its subcellular localization, as it can interact with various enzymes and proteins within these compartments. The compound’s localization is directed by its chemical structure and post-translational modifications, which can target it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-isonicotinic acid hydrazide typically involves the reaction of 2-chloro-isonicotinic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2-Chloro-isonicotinic acid+Hydrazine hydrate→2-Chloro-isonicotinic acid hydrazide
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-isonicotinic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Chloro-isonicotinic acid hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other biologically active compounds.
Biology: The compound is studied for its potential antimicrobial and antitubercular activities.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-isonicotinic acid hydrazide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacteria.
Comparison with Similar Compounds
Isonicotinic acid hydrazide: Known for its antitubercular activity.
Nicotinic acid hydrazide: Used in the synthesis of various hydrazone derivatives.
2-Chloro-4-nitrobenzoic acid hydrazide: Studied for its antimicrobial properties.
Uniqueness: 2-Chloro-isonicotinic acid hydrazide is unique due to the presence of the chlorine atom, which can enhance its biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-chloropyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIIYNBBSHJOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207180 | |
| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58481-04-2 | |
| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058481042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 58481-04-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
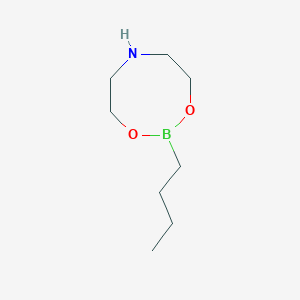




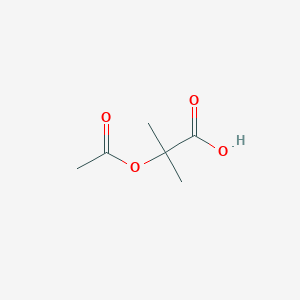


![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)
